molecular formula C10H13ClN2O B2938625 5-Chloro-2-(piperidin-3-yloxy)pyridine CAS No. 1250188-27-2

5-Chloro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B2938625
CAS No.: 1250188-27-2
M. Wt: 212.68
InChI Key: WLCBORVYRFBJOS-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-3-yloxy)pyridine: is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol It is a heterocyclic compound that contains both a pyridine ring and a piperidine ring, connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(piperidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(piperidin-3-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used to probe the function of specific proteins or enzymes in cellular pathways .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both a chlorine atom and a piperidine ring, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-2-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCBORVYRFBJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250188-27-2
Record name 5-chloro-2-(piperidin-3-yloxy)pyridine
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